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Compound of Interest

5-Nitro-2-(4-pyridinyl)-1H-
Compound Name:
benzimidazole

Cat. No.: B118449

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Name: 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole CAS Number: 148533-73-7[1][2]
Synonyms: AKOS BB-7919, ASISCHEM D50988, ZERENEX E/[2]

Physicochemical Properties and Synthesis

While specific experimental data for the titular compound is limited in the provided results, a
general understanding of its class, the 5-nitrobenzimidazoles, can be established. These
compounds are typically powders with limited solubility in water.

Table 1: Physicochemical Properties of a Related
Compound (5-Nitrobenzimidazole)

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b118449?utm_src=pdf-interest
https://www.benchchem.com/product/b118449?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1761777.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB1761777.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB1761777.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value

CAS Number 94-52-0

Molecular Formula C7H5N302

Molecular Weight 163.13 g/mol
Appearance Powder

Melting Point 204-208 °C

Solubility in Water 0.5¢g/L

pH 6 (10 g/L slurry at 20 °C)

Data sourced from Sigma-Aldrich for 5-

Nitrobenzimidazole for synthesis.

Biological Activity and Quantitative Data

The 5-nitrobenzimidazole scaffold is a privileged structure in medicinal chemistry, exhibiting a
wide range of biological activities.[3][4] Derivatives have shown potential as antimicrobial,
anticancer, antihypertensive, and antiprotozoal agents.[3][5][6][7]

Anticancer Activity

The nitro group is often crucial for the cytotoxic effects of these compounds against various
cancer cell lines, potentially through the induction of apoptosis and inhibition of cell
proliferation.[6]

Table 2: Anticancer Activity (IC50) of 5-
Nitrobenzimidazole Derivatives
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Compound
Class/Derivative

Cancer Cell Line

IC50 (M)

Nitro substituted compound 6

(with imidazolinyl group)

A549 (Lung)

2.12 +0.21 (2D), 4.01 £ 0.95
(3D)

HCC827 (Lung)

5.13 +0.97 (2D), 7.02 + 3.25
(3D)

NCI-H358 (Lung)

0.85 % 0.05 (2D), 1.73 + 0.01
(3D)

2-(4-chloro-3-nitrophenyl)-5(6)-

nitro-1H-benzimidazole A549 (Lung) 0.028
(Compound 6)
Thiobenzimidazole derivatives MCF-7 (Breast) 0.76 - 21.5
5-Nitrobenzimidazole- )

HepG2 (Liver) 4.37

pyrimidine hybrids

Data compiled from studies on
various 5-nitrobenzimidazole
derivatives.[5][6][8]

Enzyme Inhibition

Certain derivatives have been shown to inhibit key enzymes involved in cancer progression

and other diseases.

Table 3: Enzyme Inhibition (IC50) by Benzimidazole

Derivatives
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Inhibitor Target Enzyme IC50 (pM)
5-nitro-2-(4-nitrophenyl)-1H-

o MMP-2 42+0.2
benzimidazole
MMP-13 12+7
MMP-9 23.3+10
MMP-8 25+ 10
2-aryl-5(6)-nitro-1H-

PARP 0.05

benzimidazole (Compound 3)

Data from studies on specific

benzimidazole derivatives.[8]

[9]

Antihypertensive and Vasorelaxant Activity

Derivatives of 5-nitrobenzimidazole have been investigated as angiotensin Il receptor
antagonists for the treatment of hypertension.[7]

Table 4: Antihypertensive and Vasorelaxant Activity
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Compound/Derivati o
Activity Measurement Value
ve

2-(4-((2-butyl-5-nitro-
1H-benzo[d]imidazol-
1-ylymethyl)-1H-indol-

1-yl)benzoic acid

AT1 Receptor Affinity IC50 1.03+0.26 nM

5-nitro benzimidazole
derivatives (BDZ3,
BDZ6, BDZ12,
BDZ18, BDZ20)

Vasorelaxant Activity EC50 <30 uM

Data from studies on
novel 5-
nitrobenzimidazole
derivatives.[7][10]

Antiprotozoal Activity

The benzimidazole core is a known pharmacophore in antiparasitic drugs.

Table 5: Antiprotozoal Activity (IC50) of 2-(2-amino-5(6)-

Compound Target Organism IC50 (pM)

Compound 7 Giardia intestinalis 3.95

Compound 7 Trichomonas vaginalis More active than Benznidazole
Compound 8 Trichomonas vaginalis More active than Benznidazole

Data from a study on

benznidazole analogues.[3]

Experimental Protocols
Synthesis of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole
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This procedure is adapted from methods used for analogous benzimidazoles.

Procedure:

Equimolar amounts of 4-nitro-o-phenylenediamine and 4-pyridinecarboxylic acid are added
to polyphosphoric acid (PPA).

e The mixture is refluxed at 200°C for 2 hours.

e The reaction mixture is cooled and then neutralized with a suitable base (e.g., sodium
bicarbonate solution).

e The resulting precipitate is collected by filtration, washed with water, and dried.

« Purification is achieved by column chromatography on silica gel, eluting with a solvent
mixture such as dichloromethane/methanol (9:1).[11]

Expected Yield: Approximately 70% with purity >95%.[11]

Antimicrobial Susceptibility Testing: Disk Diffusion
Assay

This method is used to assess the antimicrobial activity of a compound.[6]
Procedure:

e Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline,
and its turbidity is adjusted to the 0.5 McFarland standard.

e Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly
across the surface of a Mueller-Hinton agar plate.

» Disk Application: Sterile paper disks (6 mm diameter) are impregnated with a known
concentration of the test compound dissolved in a solvent like DMSO. These disks are then
placed onto the inoculated agar surface.

e |ncubation: Plates are incubated at 37°C for 18-24 hours for bacteria or at 28°C for 48-72
hours for fungi.
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e Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where
microbial growth is inhibited, is measured in millimeters.

Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to
measure cytotoxicity.[8]

Procedure:

Cell Seeding: Human neoplastic cells are seeded into 96-well plates and allowed to adhere
overnight.

e Compound Treatment: The cells are treated with various concentrations of the test
compound and incubated for a specified period (e.g., 48-72 hours).

e MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is
added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow
MTT to purple formazan crystals.

e Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g.,
DMSO or acidified isopropanol).

o Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength
of approximately 570 nm. The IC50 value is calculated from the dose-response curve.

Visualized Workflows and Pathways
Synthesis Workflow
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Caption: General synthesis workflow for 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole.

Potential Anticancer Mechanism of Action

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b118449?utm_src=pdf-body-img
https://www.benchchem.com/product/b118449?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

5-Nitrobenzimidazole

Derivative

Inhibition

Cell Cycle Progression

v

DNA Damage S Phase Arrest

Apoptosis

Click to download full resolution via product page

Caption: Postulated anticancer mechanism involving PARP inhibition and cell cycle arrest.

Disk Diffusion Assay Workflow
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Caption: Experimental workflow for the antimicrobial disk diffusion assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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